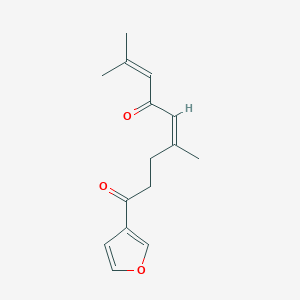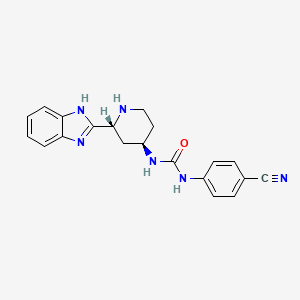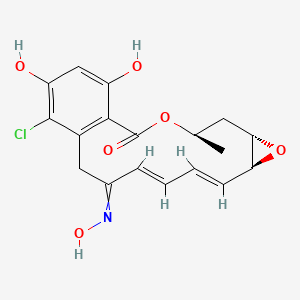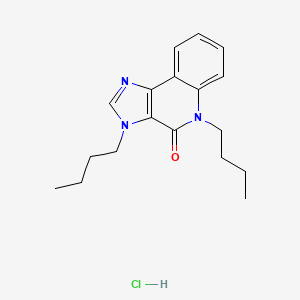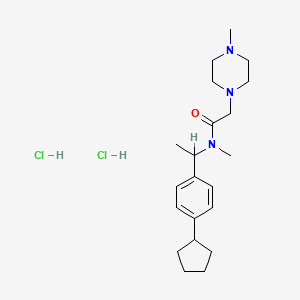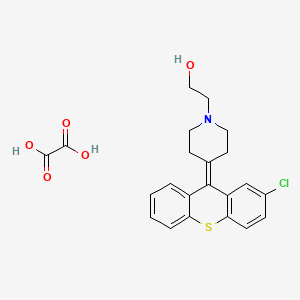
4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their applications in medicinal chemistry, particularly in the treatment of psychiatric disorders. This compound is characterized by its unique structure, which includes a thioxanthene core, a piperidine ring, and an ethanol group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate involves several steps:
Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core, which is achieved by the cyclization of appropriate precursors under controlled conditions.
Chlorination: The thioxanthene core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Formation of the Piperidine Ring: The chlorinated thioxanthene is then reacted with piperidine under basic conditions to form the piperidine ring.
Introduction of the Ethanol Group:
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted products with new functional groups replacing the original ones.
科学研究应用
4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various thioxanthene derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects in the treatment of psychiatric disorders, particularly as an antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate involves its interaction with various molecular targets:
Serotonin Receptors: The compound binds to and inhibits serotonin receptors, modulating neurotransmitter levels.
Dopamine Receptors: It also inhibits dopamine receptors, affecting dopaminergic signaling pathways.
Muscarinic Acetylcholine Receptors: The compound interacts with muscarinic receptors, influencing cholinergic transmission.
Histamine H1 Receptors: It blocks histamine H1 receptors, contributing to its sedative effects.
Alpha1-Adrenergic Receptors: The compound inhibits alpha1-adrenergic receptors, affecting vascular tone and blood pressure.
相似化合物的比较
Similar Compounds
Chlorprothixene: A thioxanthene derivative with similar antipsychotic properties.
Zuclopenthixol: Another thioxanthene used in the treatment of psychiatric disorders.
Flupenthixol: A related compound with antipsychotic effects.
Uniqueness
4-(2-Chloro-9H-thioxanthen-9-ylidene)-1-piperidineethanol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
94923-44-1 |
|---|---|
分子式 |
C22H22ClNO5S |
分子量 |
447.9 g/mol |
IUPAC 名称 |
2-[4-(2-chlorothioxanthen-9-ylidene)piperidin-1-yl]ethanol;oxalic acid |
InChI |
InChI=1S/C20H20ClNOS.C2H2O4/c21-15-5-6-19-17(13-15)20(16-3-1-2-4-18(16)24-19)14-7-9-22(10-8-14)11-12-23;3-1(4)2(5)6/h1-6,13,23H,7-12H2;(H,3,4)(H,5,6) |
InChI 键 |
OAVRGVZGRZSXEB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


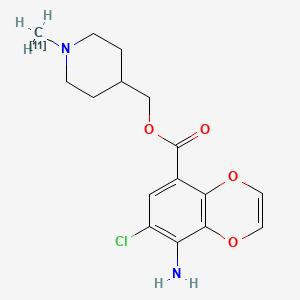

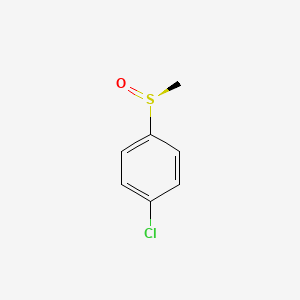


![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
